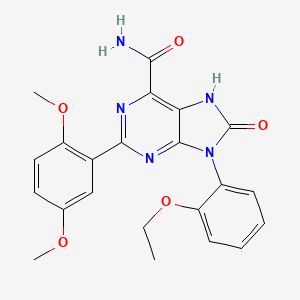![molecular formula C21H16BrN3O2S B6484788 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-03-4](/img/structure/B6484788.png)
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide, referred to as 2BMB, is a synthetic compound of benzamide with bromo and methoxy substituents. It is a relatively new compound that has been gaining attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2BMB is not fully understood. It is believed that the compound acts by inhibiting the activity of certain enzymes and other proteins involved in cell signaling pathways. It is also believed that the compound may act by binding to certain DNA sequences, which may lead to the inhibition of gene expression.
Biochemical and Physiological Effects
2BMB has been studied for its potential to affect biochemical and physiological processes. It has been found to be an effective inhibitor of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). In addition, it has been found to inhibit the growth of certain bacteria and fungi, as well as the replication of certain viruses, including the human immunodeficiency virus (HIV). It has also been found to have antioxidant properties, which may help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2BMB in laboratory experiments include its relatively straightforward synthesis, its potential to affect biochemical and physiological processes, and its potential to inhibit the growth of certain bacteria, fungi, and viruses. The limitations of using 2BMB in laboratory experiments include its potential to cause side effects, its potential to interact with other drugs, and its potential to interact with certain chemicals.
Zukünftige Richtungen
The potential future directions for the use of 2BMB in scientific research include its potential to be used as an anti-inflammatory agent, its potential to be used as an anticancer agent, its potential to be used as an antiviral agent, its potential to be used as an antioxidant, and its potential to be used as an immunomodulator. In addition, there is potential for further research into the mechanism of action of 2BMB, as well as its potential to interact with other drugs and chemicals.
Synthesemethoden
2BMB can be synthesized using a three-step reaction sequence. The first step involves the reaction of 6-methoxy-1,3-benzothiazole with bromoacetyl bromide in the presence of anhydrous potassium carbonate. The second step involves the reaction of the resulting product with pyridine-2-carbaldehyde in the presence of anhydrous potassium carbonate. The third and final step involves the reaction of the resulting product with benzoyl chloride in the presence of anhydrous potassium carbonate. The synthesis of 2BMB is relatively straightforward and can be completed in a matter of hours.
Wissenschaftliche Forschungsanwendungen
2BMB has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi. In addition, it has been studied for its potential to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S/c1-27-15-9-10-18-19(12-15)28-21(24-18)25(13-14-6-4-5-11-23-14)20(26)16-7-2-3-8-17(16)22/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGMBGNVNPZOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6484710.png)
![2'-amino-1-benzyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B6484715.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B6484724.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide](/img/structure/B6484728.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6484731.png)
![5-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B6484749.png)
![2-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6484755.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide](/img/structure/B6484759.png)
![2-(4-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carbonyl}piperazin-1-yl)-6-ethyl-1,3-benzothiazole](/img/structure/B6484774.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6484780.png)
![4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6484781.png)
![4-(azepane-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6484787.png)

